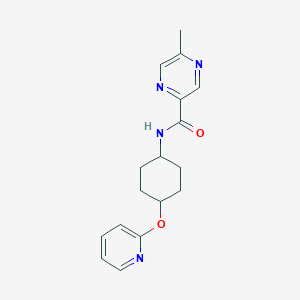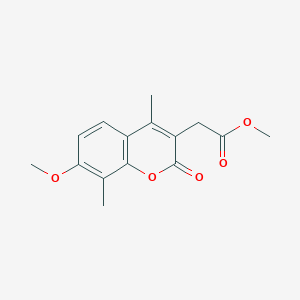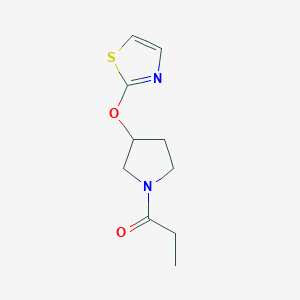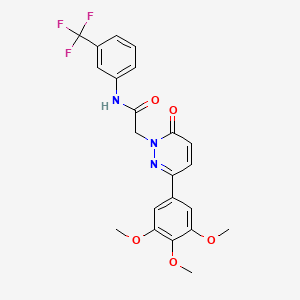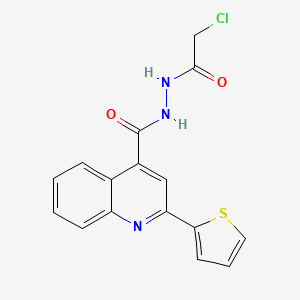
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide, also known as CDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMB is a small molecule inhibitor that has been shown to have a wide range of biological effects, making it a versatile tool for researchers in many different fields.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide (also known as HMS1653L05, MFCD04213864, or N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide):
Organic Memory Devices
The compound’s structure, incorporating the carbazole heterocycle, makes it a promising candidate for organic memory devices. The carbazole unit acts as a functional charge carrier transporting unit, facilitating resistive switching by applied voltage. This property is crucial for developing bistable memory devices, which can be used in high-density digital and analog data storage .
Photophysical Properties
The compound exhibits significant photophysical properties due to the presence of the carbazole moiety. These properties are essential for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to absorb and emit light efficiently makes it a valuable material for these technologies .
Charge Transport Materials
The compound’s ability to facilitate charge transport is another critical application. The carbazole unit enhances the material’s conductivity, making it suitable for use in various electronic devices, including field-effect transistors (FETs) and other semiconductor applications. This property is vital for the development of flexible and printable electronics .
Resistive Random-Access Memory (ReRAM)
The compound’s structure allows it to be used in resistive random-access memory (ReRAM) devices. These devices are essential for non-volatile memory applications, where data retention without power is crucial. The compound’s ability to switch between different resistance states under an electric field makes it a suitable material for ReRAM .
Hydrogen Bonding Networks
The presence of amide and carbonyl groups in the compound’s structure allows for the formation of hydrogen bonding networks. These networks enhance the thermal and mechanical stability of the material, making it suitable for applications requiring robust and durable materials. This property is particularly useful in the development of high-performance polymers .
Flexible Electronics
The compound’s flexible alkyl chain and the ability to form stable hydrogen bonds make it an excellent candidate for flexible electronics. These properties allow the material to maintain its performance under mechanical stress, which is essential for wearable and bendable electronic devices .
Organic Semiconductors
The compound’s unique structure and properties make it a valuable material for organic semiconductors. These semiconductors are used in various applications, including organic thin-film transistors (OTFTs) and organic integrated circuits (OICs). The compound’s ability to facilitate efficient charge transport and its stability under different conditions are crucial for these applications .
High-Density Data Storage
The compound’s ability to exhibit bistable conductivity and resistive switching makes it suitable for high-density data storage applications. This property is essential for developing advanced memory devices that can store large amounts of data in a small footprint. The compound’s stability and performance under different conditions further enhance its suitability for this application .
These applications highlight the versatility and potential of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Journal of Materials Chemistry C Journal of Materials Chemistry C
Eigenschaften
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c30-21(18-29-25-14-6-4-12-23(25)24-13-5-7-15-26(24)29)17-28(19-22-11-8-16-32-22)27(31)20-9-2-1-3-10-20/h1-16,21,30H,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIHZHDAQDEMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)
![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)

![(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2515028.png)

![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2515031.png)
